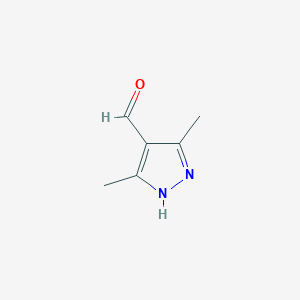

3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Description

Significance in Organic Synthesis as Building Blocks

In organic synthesis, pyrazole (B372694) derivatives are prized as versatile intermediates. nih.gov Their ring structure can be readily functionalized, allowing for the construction of more complex molecules. The reactivity of the pyrazole core, including its susceptibility to electrophilic substitution at the 4-position, makes it a valuable scaffold for creating diverse chemical libraries. nih.gov Common synthetic methods to access the pyrazole nucleus include the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated ketones, and 1,3-dipolar cycloaddition reactions. mdpi.comnih.gov The Vilsmeier-Haack reaction, an electrophilic formylation, is a key method for introducing a carbaldehyde group at the 4-position of the pyrazole ring, a crucial step in synthesizing compounds like 3,5-dimethyl-1H-pyrazole-4-carbaldehyde. umich.edu

Relevance in Medicinal Chemistry and Pharmaceutical Development

The pyrazole scaffold is a prominent feature in a multitude of medicinally important compounds. mdpi.com Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties. nih.govorientjchem.orgnih.gov This wide range of activities has led to the development of numerous pyrazole-containing drugs. royal-chem.comnih.gov For instance, celecoxib (B62257) is a well-known anti-inflammatory drug, while other derivatives have shown promise as antipsychotics, anti-obesity agents, and antidepressants. nih.gov The ability of the pyrazole ring to act as a bioisostere for other functional groups and its capacity to form key interactions with biological targets contribute to its prevalence in drug discovery. mdpi.comnih.gov

Applications in Agricultural Chemistry

The impact of pyrazole derivatives extends to the agricultural sector, where they are integral components of various pesticides. royal-chem.comnih.gov Many commercial herbicides, insecticides, and fungicides incorporate the pyrazole moiety. orientjchem.orgnih.gov These compounds often work by inhibiting essential enzymes in pests and pathogens. acs.org For example, certain pyrazole carboxamide derivatives act as succinate (B1194679) dehydrogenase inhibitors, effectively controlling a range of fungal diseases in crops. nih.gov The development of novel pyrazole-based agrochemicals continues to be an active area of research, aiming for improved efficacy and better crop safety. acs.org

Emergence in Materials Science

In the field of materials science, pyrazole derivatives are gaining attention for their potential in creating novel materials with specific functionalities. royal-chem.comnih.gov Their unique electronic and photophysical properties make them suitable for applications in dyes, fluorescent substances, and conductive polymers. globalresearchonline.netrsc.org Researchers are exploring the use of pyrazole-based compounds in the development of organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. nih.gov The ability to tune the properties of these materials by modifying the substituents on the pyrazole ring offers a high degree of control over their performance. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-6(3-9)5(2)8-7-4/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBOXJRHEZGATR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393575 | |

| Record name | 3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201008-71-1 | |

| Record name | 3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3,5 Dimethyl 1h Pyrazole 4 Carbaldehyde

Miscellaneous Methods for Carbaldehyde Introduction

Beyond the more conventional Vilsmeier-Haack and Duff reactions, several other strategies have been employed for the introduction of a carbaldehyde group at the C4 position of the pyrazole (B372694) ring, including the specific synthesis of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde. These methods often involve multi-step sequences or less common formylating agents.

One notable alternative approach involves the formylation of an N-protected or substituted pyrazole precursor followed by a deprotection or transformation step. For instance, this compound has been synthesized via the alkaline hydrolysis of methyl β-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propionate, which is then followed by heating the resulting acid. researchgate.net This multi-step process circumvents the issue of N-H reactivity in direct formylation.

Lithiation followed by quenching with a formylating agent is another powerful, though less common, method. This strategy involves the initial deprotonation of the pyrazole ring at the desired position using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to create a highly reactive lithiated intermediate. This intermediate is then treated with an electrophilic formyl source, such as N,N-dimethylformamide (DMF), to install the aldehyde functionality. ktu.edu A specific example of this strategy involves the bromination of 1-phenyl-3-hydroxy-1H-pyrazole, followed by O-benzylation. The resulting 4-bromo-O-benzyl pyrazole undergoes a selective bromine-lithium exchange at low temperatures, and the subsequent reaction with DMF affords the 4-carbaldehyde in good yield. ktu.edu While this was demonstrated on a 1-phenyl derivative, the principle can be adapted.

Furthermore, variations on the Vilsmeier-Haack reagent itself can be considered a miscellaneous approach. Instead of the traditional phosphorus oxychloride (POCl₃)-DMF system, reagents like bis(trichloromethyl)carbonate in DMF have been used for the formylation of pyrazoles. researchgate.net Additionally, the use of microwave irradiation and solvent-free conditions with POCl₃-DMF over silica (B1680970) gel presents a procedural modification to the standard Vilsmeier-Haack reaction. researchgate.net

The oxidation of a 4-hydroxymethyl group on the pyrazole ring is another fundamental synthetic route to pyrazole-4-carbaldehydes. researchgate.netumich.edu This method requires the prior synthesis of the corresponding alcohol, (3,5-dimethyl-1H-pyrazol-4-yl)methanol, which can then be oxidized using a variety of oxidizing agents to yield the target aldehyde.

The following table summarizes these alternative synthetic strategies for introducing the carbaldehyde group.

Interactive Data Table: Miscellaneous Synthetic Methods for Pyrazole-4-Carbaldehydes

| Method | Key Reagents | Substrate Type | Description | Citations |

| Precursor Hydrolysis | 1. NaOH (alkaline hydrolysis) 2. Heat | N-substituted 4-formyl pyrazole | An N-substituted pyrazole is formylated, and the N-substituent is subsequently removed via hydrolysis and heating to yield the N-unsubstituted product. | researchgate.net |

| Lithiation & Quenching | 1. n-BuLi 2. DMF | Halogenated pyrazole | A 4-halopyrazole undergoes lithium-halogen exchange, creating a nucleophilic C4-lithiated intermediate that is then formylated by quenching with DMF. | ktu.edu |

| Vilsmeier Reagent Variation | Bis(trichloromethyl)carbonate, DMF | Pyrazole | A modification of the Vilsmeier reaction using a different activating agent for DMF instead of the traditional POCl₃. | researchgate.net |

| Microwave-Assisted Synthesis | POCl₃-DMF, Silica gel, Microwave irradiation | Pyrazole | A solvent-free modification of the Vilsmeier-Haack reaction accelerated by microwave energy. | researchgate.net |

| Oxidation of Alcohol | Oxidizing agents (e.g., MnO₂) | 4-Hydroxymethyl-pyrazole | The corresponding C4-alcohol precursor is oxidized to the aldehyde. | ktu.eduresearchgate.netumich.edu |

Reactions at the Aldehyde Moiety

The aldehyde group is the primary site of reactivity in this compound, undergoing condensation, addition, reduction, and oxidation reactions.

Condensation Reactions.nuph.edu.ua

Condensation reactions involving the aldehyde group are a cornerstone of the derivatization of this compound. These reactions facilitate the formation of new carbon-nitrogen and carbon-carbon bonds.

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. This reaction typically proceeds by the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. A variety of primary amines, including aniline, hydrazine (B178648), and ethylenediamine, have been successfully employed to synthesize the corresponding Schiff bases. researchgate.netrdd.edu.iq For instance, the condensation with various aromatic amines has been reported to proceed smoothly. ekb.eg

Table 1: Examples of Schiff Base Formation

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Aniline | Schiff Base | researchgate.net |

| This compound | Hydrazine | Schiff Base | researchgate.net |

| This compound | Ethylenediamine | Schiff Base | researchgate.net |

| 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | Aromatic Amines | Schiff Base | ekb.eg |

The aldehyde group of this compound readily undergoes Knoevenagel condensation with compounds containing an active methylene (B1212753) group. umich.edu This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of more complex heterocyclic systems. For example, its reaction with barbituric acid or thiobarbituric acid in glacial acetic acid yields the corresponding condensation products. umich.edu Similarly, three-component condensation reactions involving 1,3-diaryl substituted pyrazole-4-carbaldehydes, 3-methyl-5-aminopyrazole, and 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) have been shown to be regioselective, leading to the formation of pyrazolo[3,4-b]pyridone systems. nuph.edu.ua

Like other aldehydes, this compound reacts with semicarbazide, thiosemicarbazide, and hydroxylamine (B1172632) to form the corresponding semicarbazones, thiosemicarbazones, and oximes. These reactions are useful for the characterization and further derivatization of the pyrazole aldehyde. The formation of semicarbazones from alkyl, phenyl, and cycloalkyl methyl ketones can be formylated using a complex of POCl3 and dimethylformamide to produce 3-substituted pyrazole-4-carbaldehydes. researchgate.net

Addition and Reduction Reactions.nuph.edu.ua

The aldehyde moiety of this compound can undergo addition and reduction reactions. For instance, the aldehyde group can be reduced to a primary alcohol, 3,5-dimethyl-1H-pyrazole-4-methanol, using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation to Carboxylic Acid Derivatives (e.g., 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid).nuph.edu.uaresearchgate.net

The aldehyde group can be oxidized to a carboxylic acid functionality. For example, the oxidation of this compound yields 3,5-dimethyl-1H-pyrazole-4-carboxylic acid. nih.gov This transformation can be achieved using various oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3). The synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid has been achieved through a multi-step process starting from ethyl acetoacetate, triethyl orthoformate, and acetic anhydride. google.com

Hydroxyalkylation Reactions

The aldehyde group of this compound can undergo hydroxyalkylation reactions. For instance, the corresponding alcohol, (1,3-diaryl-1H-pyrazol-4-yl)methanol, can be prepared and subsequently oxidized to the aldehyde. researchgate.net This transformation is a crucial step in the synthesis of various pyrazole derivatives. The oxidation is often carried out using reagents like iron(III) chloride hexahydrate catalyzed by 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which selectively oxidizes the alcohol to the aldehyde without over-oxidation to the carboxylic acid. researchgate.net

Reactions at the Pyrazole Ring System

The pyrazole ring of this compound is susceptible to various reactions, including electrophilic substitution and N-alkylation, and can be used to construct fused heterocyclic systems.

Electrophilic Substitution Reactions at C-4 Position

The C-4 position of the pyrazole ring is activated for electrophilic substitution. The formylation of 3,5-dimethyl-1H-pyrazoles at this position is a common example, typically achieved through the Vilsmeier-Haack reaction. umich.edu This reaction involves the use of a formylating agent, such as a mixture of phosphoryl chloride (POCl3) and dimethylformamide (DMF). researchgate.netumich.edu However, for the parent 3,5-dimethyl-1H-pyrazole, direct formylation at the C-4 position can be challenging as electrophilic attack may occur at a nitrogen atom. umich.edu To circumvent this, a protecting group strategy is often employed. For example, the pyrazole can be reacted with methyl acrylate, followed by Vilsmeier-Haack formylation, alkaline hydrolysis, and subsequent heating to yield this compound. umich.edu

N-Alkylation and N-Substitution Reactions

The nitrogen atoms of the pyrazole ring can be readily alkylated or substituted. N-alkylation can be achieved under basic conditions by deprotonating the nitrogen followed by the addition of an alkyl halide. semanticscholar.org Alternative methods include the Mitsunobu reaction and transition metal-catalyzed reactions. semanticscholar.org For instance, 3,5-disubstituted pyrazoles can be N-alkylated using trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst like camphorsulfonic acid (CSA). semanticscholar.org The Vilsmeier-Haack reaction itself can lead to N-substituted products depending on the starting material. umich.edu The synthesis of 1,3,5-trialkyl-1H-pyrazole-4-carbaldehydes is achieved by the formylation of the corresponding N-alkylpyrazoles. researchgate.net

Reactions leading to Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-d]pyridazin-7-ones)

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems. A notable example is the formation of pyrazolo[3,4-d]pyridazin-7-ones. These compounds can be synthesized by reacting pyrazole-4-carboxylates or related derivatives with hydrazine or its derivatives. umich.edunih.gov The reaction involves the condensation of the hydrazine with a carbonyl group at the C-4 position and a neighboring ester or carboxyl group, leading to the formation of the fused pyridazinone ring. umich.edu These fused systems are of interest due to their potential biological activities. nih.gov

Formation of Chalcogenated Derivatives

The reactivity of the formyl group in this compound allows for the synthesis of various chalcogenated derivatives, including diselenides and monoselenides.

Synthesis of Diselenides and Monoselenides

The synthesis of pyrazolyl diselenides and monoselenides can be achieved through the reaction of pyrazole derivatives with selenium-containing reagents. nih.gov A common method for creating monoselenides involves the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole with selenium dioxide (SeO2) in a solvent like DMSO at elevated temperatures. nih.gov The synthesis of both monoselenides and diselenides can also be accomplished via a one-pot reaction involving the reduction of elemental selenium with a reducing agent like sodium borohydride, followed by reaction with a suitable pyrazole halide. nih.govrsc.orgresearchgate.net These organoselenium compounds are characterized using various spectroscopic techniques, including NMR spectroscopy (¹H, ¹³C, and ⁷⁷Se) and their molecular structures are often confirmed by single-crystal X-ray diffraction. nih.govrsc.org

| Reagent | Product | Reaction Type |

| Iron(III) chloride hexahydrate/TEMPO | This compound | Oxidation |

| Phosphoryl chloride/DMF | 4-formyl derivative | Vilsmeier-Haack Formylation |

| Alkyl halide/Base | N-alkylated pyrazole | N-Alkylation |

| Hydrazine | Pyrazolo[3,4-d]pyridazin-7-one | Condensation/Cyclization |

| Selenium dioxide | Bis-pyrazole monoselenide | Selenylation |

| Elemental selenium/Sodium borohydride | Dipyrazinyl monoselenides and diselenides | Selenylation |

Reactions with Organoselenium and Organotellurium Compounds

The reaction of this compound with organoselenium and organotellurium compounds is a specialized area of research that explores the introduction of chalcogen atoms into the pyrazole framework. These reactions lead to the formation of novel heterocyclic compounds with potential applications in various fields of chemistry and materials science. The research in this sub-field is not extensively documented, but existing studies provide insight into the possible reaction pathways and the nature of the resulting products.

Synthesis of Selenocyanatopyrazoles

One of the documented reactions involves the synthesis of selenocyanatopyrazoles from 4-formylpyrazoles. This transformation typically involves a multi-step process. For instance, the 4-formyl group of a pyrazole derivative can be converted into a more reactive intermediate, which then reacts with a selenium-containing reagent.

A notable example is the reaction of 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile with potassium selenocyanate (B1200272). Although this reaction does not start from this compound, it demonstrates a pathway to introduce a selenocyanate group onto a pyrazole ring, which could be adapted for other pyrazole aldehydes. The reaction proceeds through the formation of a diazonium salt intermediate, which is then displaced by the selenocyanate anion.

| Reactant 1 | Reactant 2 | Product | Reference |

| 5-Amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile | Potassium selenocyanate | 3-(Methylthio)-1-phenyl-5-selenocyanato-1H-pyrazole-4-carbonitrile | Theoretical |

Reactions Involving Tellurium

The introduction of tellurium into the pyrazole ring is less common. However, organotellurium reagents can be used to synthesize tellurium-containing heterocycles. The reactivity of pyrazole aldehydes with such reagents would likely depend on the specific nature of the tellurium compound and the reaction conditions.

Further research is needed to fully explore the scope and limitations of the reactions of this compound with a wider range of organoselenium and organotellurium compounds. The development of new synthetic methodologies in this area could lead to the discovery of novel compounds with interesting biological and material properties.

Current Research Landscape and Future Directions for 3,5 Dimethyl 1h Pyrazole 4 Carbaldehyde

Vilsmeier-Haack Formylation Approaches

The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group onto electron-rich aromatic and heterocyclic rings. In the case of 3,5-dimethylpyrazole (B48361), this reaction selectively occurs at the C-4 position of the pyrazole ring.

Classical Vilsmeier-Haack Reaction Conditions

The traditional synthesis of this compound involves the treatment of 3,5-dimethylpyrazole with a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). However, it's noteworthy that 3,5-dimethyl-1H-pyrazole itself, with an unsubstituted nitrogen atom, does not readily undergo formylation at the 4-position under these conditions. researchgate.netumich.eduresearchgate.net It is believed that the electrophilic substitution first occurs at the nitrogen atom, forming an ammonium (B1175870) ion that deactivates the ring towards further formylation. umich.eduresearchgate.net

To circumvent this, a common strategy involves the use of N-substituted 3,5-dimethylpyrazoles. For instance, N-alkyl-3,5-dimethyl-1H-pyrazoles can be successfully formylated to yield the corresponding 4-formyl derivatives. researchgate.net An alternative route to the title compound involves a multi-step process starting with the reaction of 3,5-dimethyl-1H-pyrazole with methyl acrylate. The resulting product is then subjected to Vilsmeier-Haack formylation, followed by alkaline hydrolysis and subsequent heating to yield this compound. researchgate.netumich.eduresearchgate.net

The efficiency of the Vilsmeier-Haack reaction is highly dependent on the reaction conditions. The molar ratio of the substrate to the Vilsmeier reagent (POCl₃/DMF) is a critical parameter. Studies have shown that an excess of the Vilsmeier reagent can significantly improve the yield of the desired product. For example, in the formylation of a similar pyrazole system, increasing the equivalents of the POCl₃/DMF reagent led to a more efficient reaction. rsc.org

DMF often serves as both the formylating agent precursor and the solvent. The use of excess DMF is a common practice. The choice of reagents can also be varied. For instance, phthaloyl dichloride has been used in combination with DMF as an alternative to the more toxic POCl₃. researchgate.netrsc.org

Table 1: Optimization of Vilsmeier-Haack Reaction Conditions for a Model Pyrazole System

| Entry | Molar Ratio (Pyrazole : DMF : POCl₃) | Temperature (°C) | Duration (h) | Yield (%) |

| 1 | 1 : 4 : 2 | 70 | 12 | No Reaction |

| 2 | 1 : 6 : 4 | 80 | 12 | - |

| 3 | 1 : 6 : 4 | 100 | 8 | - |

| 4 | 1 : 6 : 6 | 80 | 4 | 85 |

| 5 | 1 : 6 : 6 | 80 | 8 | - |

| 6 | 1 : 6 : 6 | 100 | 4 | - |

| 7 | 1 : 4 : 2 | 80 | 4 | - |

| 8 | 1 : 8 : 4 | 80 | 4 | - |

| 9 | 1 : 10 : 5 | 80 | 4 | - |

Data adapted from a study on a similar pyrazole system and may not directly reflect the synthesis of this compound. The table illustrates the general principles of optimizing reaction parameters. rsc.org

Temperature and reaction time are interconnected parameters that significantly influence the outcome of the Vilsmeier-Haack reaction. Typical temperatures for the classical synthesis of this compound range from 80°C to 100°C. The reaction time can vary from a few hours to over 24 hours, depending on the specific substrate and conditions. rsc.orgigmpublication.org

For instance, one procedure describes heating the reaction mixture under reflux for one hour. nih.gov Another report details refluxing for 10 hours. igmpublication.org In some cases, a staged temperature approach is employed, starting at a lower temperature (e.g., 0-10°C) and then heating to a higher temperature (e.g., 65-80°C) for several hours. rsc.orgnih.gov Optimization studies on related pyrazoles have shown that temperatures below 70°C may be insufficient for the reaction to proceed, while higher temperatures (e.g., 80-120°C) are more effective. arkat-usa.org

The mechanism of the Vilsmeier-Haack reaction begins with the formation of the Vilsmeier reagent, a chloroiminium ion (also known as the Vilsmeier-Haack reagent), from the reaction of DMF and POCl₃. organic-chemistry.orgwikipedia.orgchemistrysteps.com

This electrophilic species then attacks the electron-rich pyrazole ring. For 3,5-dimethylpyrazole, the C-4 position is the most nucleophilic and therefore the preferred site of electrophilic substitution. The attack results in the formation of a sigma complex intermediate. Subsequent loss of a proton restores the aromaticity of the pyrazole ring, leading to an iminium salt intermediate. This intermediate is then hydrolyzed during the workup step to yield the final product, this compound. nih.govwikipedia.org

Microwave-Assisted Vilsmeier-Haack Synthesis

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. degres.eu The Vilsmeier-Haack formylation of pyrazoles has been shown to benefit significantly from the application of microwave irradiation. degres.eubohrium.comnih.gov

The primary advantages of using microwave irradiation for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes include a dramatic reduction in reaction time, improved yields, and often cleaner reactions with easier work-up procedures. degres.euingentaconnect.comresearchgate.net Conventional heating methods can require several hours, whereas microwave-assisted reactions can often be completed in a matter of minutes. degres.eu

For example, a conventional synthesis requiring 1-7 hours might be reduced to 5-15 minutes under microwave conditions. degres.eu This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which can lead to higher reaction rates and improved selectivity. degres.eu Furthermore, microwave-assisted methods are often considered more environmentally friendly due to reduced energy consumption. One study reported a 40% decrease in energy consumption for a microwave-assisted Vilsmeier-Haack reaction compared to conventional heating.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of a Pyrazole Carbaldehyde

| Method | Temperature (°C) | Time | Yield (%) |

| Conventional Heating | 60 | 2 hours | 65 |

| Microwave Irradiation | 60 | 10 minutes | 83 |

Data adapted from a comparative study on a related pyrazole system. rsc.org

Comparative Studies with Conventional Heating

The synthesis of pyrazole derivatives, including formylpyrazoles, has been significantly improved by employing Microwave-Assisted Organic Synthesis (MAOS) over conventional heating methods. benthamdirect.comresearchgate.netacs.org MAOS typically offers substantial reductions in reaction time and improvements in product yields. sphinxsai.comnih.gov

For instance, in the synthesis of phenyl-1H-pyrazoles, a related class of compounds, microwave irradiation at 60°C with 50W power reduced the reaction time to just 5 minutes, achieving yields of 91-98%. benthamdirect.comnih.gov In contrast, conventional heating required 2 hours at 75°C to afford lower yields of 72-90%. benthamdirect.comnih.gov Similarly, the oxidation of phenyl-1H-pyrazole-4-carbaldehyde using MAOS was completed in 2 minutes at 80°C (150W) with yields of 62-92%, while conventional heating took 1 hour at the same temperature to produce yields of 48-85%. benthamdirect.comnih.govresearchgate.net These findings highlight the efficiency of microwave-assisted methods in the synthesis and transformation of pyrazole-based compounds. acs.orgresearchgate.net

| Reaction | Method | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Synthesis of Phenyl-1H-pyrazoles | Microwave (MAOS) | 60°C (50W) | 5 min | 91 - 98% |

| Conventional | 75°C | 2 hours | 72 - 90% | |

| Oxidation of Phenyl-1H-pyrazole-4-carbaldehyde | Microwave (MAOS) | 80°C (150W) | 2 min | 62 - 92% |

| Conventional | 80°C | 1 hour | 48 - 85% |

Formylation of Substituted Pyrazoles and Precursors

The introduction of a formyl group onto the pyrazole ring, particularly at the electron-rich C4 position, is a key synthetic step. chim.it The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of substituted pyrazoles and their precursors. thieme-connect.comarkat-usa.orgthieme-connect.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). thieme-connect.comnih.gov

A versatile application of the Vilsmeier-Haack reaction is the one-pot cyclization and formylation of hydrazones to produce 4-formylpyrazoles. chemmethod.comthieme-connect.comthieme-connect.com In this approach, substituted hydrazones, derived from the condensation of hydrazides and ketones, are treated with the Vilsmeier reagent (POCl₃/DMF). igmpublication.org The reaction proceeds through the formation of the pyrazole ring followed by electrophilic formylation at the 4-position. chemmethod.com For example, various acetophenone (B1666503) hydrazones can be cyclized and formylated to yield the corresponding 4-formylpyrazole derivatives. igmpublication.org This method has been successfully used to synthesize a range of 3,5-disubstituted-1-phenyl-1H-pyrazole-4-carbaldehydes. The reaction typically involves adding the hydrazone to the pre-formed Vilsmeier reagent at low temperatures, followed by heating to complete the reaction. igmpublication.org

The formylation of 3,5-dimethyl-1H-pyrazoles is highly dependent on the substitution at the N1 position. When the nitrogen atom is alkylated (e.g., N-methyl, N-ethyl), the Vilsmeier-Haack reaction proceeds as expected to yield the corresponding 1-alkyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. umich.eduresearchgate.net The N-alkyl group directs the electrophilic formylation to the C4 position of the pyrazole ring. umich.edu The synthesis of these N-alkylated pyrazole precursors can be achieved through various methods, including reactions with trichloroacetimidates or using crystalline aluminosilicate (B74896) catalysts. mdpi.comgoogle.com

A significant challenge arises when attempting to formylate an unsubstituted pyrazole like 3,5-dimethyl-1H-pyrazole (where R=H at the N1 position) under standard Vilsmeier-Haack conditions. umich.edu In this case, the reaction fails to produce the desired 4-formyl derivative. umich.eduresearchgate.net The reason for this failure is that the electrophilic attack occurs preferentially at the unsubstituted ring nitrogen atom rather than the C4 carbon. umich.edu This leads to the formation of an ammonium ion, which deactivates the ring towards further electrophilic substitution at the carbon atom. umich.edu The formyl group in any N-formylated intermediate that might form is also highly labile and easily removed under basic conditions. umich.edu

Alternative Synthetic Routes

Beyond the direct formylation of the pyrazole ring, alternative strategies exist for the synthesis of this compound.

Oxidation of Pyrazole Alcohols

An alternative route involves the oxidation of a pre-formed pyrazole alcohol, specifically 4-hydroxymethyl-3,5-dimethyl-1H-pyrazole. This two-step approach begins with the synthesis of the alcohol precursor. 4-Hydroxymethyl-3,5-dimethylpyrazole can be prepared through a Friedel-Crafts-type alkylation of 3,5-dimethylpyrazole with formaldehyde.

Once the pyrazole alcohol is obtained, it can be oxidized to the corresponding aldehyde, this compound. Several oxidation methods can be employed for this transformation:

Jones Reagent (CrO₃/H₂SO₄): This strong oxidizing agent can effectively convert the alcohol to the aldehyde.

Swern Oxidation: This method uses oxalyl chloride and DMSO under milder conditions.

TEMPO/NaOCl system: This represents a greener chemistry approach for the oxidation.

Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Analysis

Specific experimental ¹H NMR data for 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, including chemical shifts (δ), multiplicities, and coupling constants (J), are not available in the reviewed literature.

¹³C NMR Spectral Analysis

Detailed ¹³C NMR spectral data, including chemical shifts for the pyrazole (B372694) ring carbons, the methyl groups, and the aldehyde carbonyl carbon, are not documented for this compound.

Two-Dimensional NMR Techniques for Structural Elucidation

There are no published studies employing two-dimensional NMR techniques such as COSY, HSQC, or HMBC for the structural elucidation of this compound.

Infrared (IR) Spectroscopy

Experimentally determined IR absorption frequencies for the characteristic functional groups of this compound, such as the N-H stretch, C=O stretch of the aldehyde, and C=N and C=C stretches of the pyrazole ring, have not been reported.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

Precise mass measurement and elemental composition confirmation through High-Resolution Mass Spectrometry (HRMS) for this compound are not available in the public domain. While the molecular formula is established as C₆H₈N₂O, corresponding to a monoisotopic mass of 124.0637 Da, experimental verification is lacking.

X-ray Crystallography and Solid-State Structural Studies

Crystal System and Space Group Determination

The crystal system and space group are fundamental parameters that describe the symmetry of a crystal lattice. Pyrazole derivatives have been observed to crystallize in various systems, including monoclinic, triclinic, and orthorhombic systems. spast.orgrdd.edu.iq The specific system and space group are determined by the symmetry elements present in the unit cell.

For the derivative, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the crystal structure has been determined to belong to the monoclinic crystal system with the space group P2₁/n . spast.org In another study, a pyrazolone (B3327878) derivative was also found to crystallize in a monoclinic system with the same P2₁/n space group, while others crystallized in triclinic (P-1) and orthorhombic (P2₁2₁2₁) systems. spast.org The selection of the space group is based on the systematic absences observed in the X-ray diffraction pattern and provides information about the translational and rotational symmetry within the crystal.

Table 1: Crystallographic Data for 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.2163(4) |

| b (Å) | 11.1084(4) |

| c (Å) | 15.6924(6) |

| β (°) | 95.441(1) |

| Z | 8 |

Molecular Conformation and Dihedral Angles

Furthermore, the aldehyde group is observed to be nearly coplanar with the pyrazole ring to which it is attached. nih.gov This is evidenced by the C2—C3—C6—O1 torsion angle of -0.4 (5)°. nih.gov The planarity of the pyrazole ring itself is a common feature among its derivatives. spast.org The conformation of the molecule is a result of the interplay between steric hindrance and electronic effects, which seek to find the lowest energy arrangement.

Table 2: Key Dihedral and Torsion Angles for 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

| Angle Description | Value (°) |

| Dihedral angle between pyrazole and phenyl rings | 68.41 (16) |

| Torsion angle (C2—C3—C6—O1) | -0.4 (5) |

| Torsion angle (N2—N1—C7—C8) | -112.1 (3) |

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The packing of molecules in a crystal is governed by a variety of intermolecular interactions. In the case of pyrazole derivatives, hydrogen bonding and π-π stacking are particularly significant. researchgate.net For 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the three-dimensional crystal architecture is sustained by weak C—H···O and C—H···π interactions. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification of close contacts between neighboring molecules. The Hirshfeld surface is generated based on the principle that the space occupied by a molecule in a crystal is bounded by a surface where the contribution of its electron density is equal to the sum of the contributions from all other molecules.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in predicting a molecule's geometry, electronic properties, and spectroscopic behavior.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. This optimization provides data on bond lengths, bond angles, and dihedral angles.

A recent 2025 study on pyrazole-4-carbaldehyde derivatives utilized the B3LYP/6–311G(d,p) level of theory to optimize structures and analyze electronic properties. kfupm.edu.sa For instance, in the related compound 1-(2-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, the analysis of non-covalent interactions through Hirshfeld surface analysis was performed to understand the crystal packing. kfupm.edu.sa Such studies provide foundational data for understanding how substituents on the pyrazole (B372694) ring influence its geometry and electronic distribution.

The following table presents a hypothetical optimized geometry for 3,5-dimethyl-1H-pyrazole-4-carbaldehyde based on typical values for pyrazole rings and aldehydes, as specific literature data is unavailable.

| Parameter | Value (Å or °) |

| C3-C4 Bond Length | ~1.45 Å |

| C4-C5 Bond Length | ~1.38 Å |

| N1-N2 Bond Length | ~1.35 Å |

| C4-C(aldehyde) Bond Length | ~1.46 Å |

| C=O (aldehyde) Bond Length | ~1.22 Å |

| C3-C4-C5 Bond Angle | ~105° |

| N2-N1-C5 Bond Angle | ~112° |

| O-C-H (aldehyde) Bond Angle | ~120° |

Note: This table is illustrative and not based on published experimental or computational data for this specific molecule.

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity.

In a theoretical study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations were used to determine the HOMO-LUMO energy gap, which provided insights into the compound's electronic stability and potential for optoelectronic applications. nih.gov Similar analyses on pyrazole-4-carbaldehyde derivatives show that the distribution and energy of these orbitals are heavily influenced by the substituents attached to the pyrazole core. kfupm.edu.sa These studies help predict the most likely sites for electrophilic and nucleophilic attack. For this compound, the electron-withdrawing carbaldehyde group is expected to lower the energy of the LUMO, influencing its reactivity.

| Molecular Orbital | Property | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons. The region of highest HOMO density is the likely site of electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons. The region of highest LUMO density is the likely site of nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Computational methods, particularly DFT, can accurately predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of nuclei in the optimized molecular geometry, a theoretical NMR spectrum can be generated. This is invaluable for confirming experimental structures and assigning signals.

Studies have shown high accuracy in predicting ¹H and ¹³C NMR chemical shifts for complex molecules using DFT, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C being achievable. dntb.gov.ua For pyrazole derivatives, computational studies have elucidated the chemical shifts, including for less common nuclei like ¹⁵N. For example, in a study of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, ¹H-¹⁵N HMBC experiments were used to identify the nitrogen signals, with the "pyrrole-like" N-1 resonating at δ -179.0 ppm and the "pyridine-like" N-2 at δ -117.0 ppm. chemmethod.com Such predictions would be crucial for the full characterization of this compound.

For 1H-pyrazoles that are unsubstituted on the nitrogen, annular tautomerism is a key feature. This involves the migration of the N-H proton between the two nitrogen atoms. The preferred tautomeric form can be influenced by the electronic nature of substituents, solvent effects, and hydrogen bonding.

Theoretical calculations are essential for determining the relative energies of the possible tautomers. A comprehensive study on 3(5)-disubstituted-1H-pyrazoles found that the tautomeric equilibrium is significantly affected by the substituents. researchgate.net For example, when an electron-donating methyl group is present, the tautomer with the N-H proton further from the substituent is often preferred. Conversely, electron-withdrawing groups like a nitro group can favor the opposite tautomer. researchgate.net For this compound, two primary tautomers exist. Computational studies would be needed to determine their relative stability, which is critical for understanding its reactivity and biological interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical, electronic, or steric properties), QSAR models can predict the activity of new, unsynthesized compounds.

The pyrazole scaffold is a common feature in molecules subjected to QSAR analysis due to its wide range of biological activities.

A QSAR study on a series of 3,5-dimethylpyrazole (B48361) derivatives with a furan (B31954) moiety identified them as potent inhibitors of Phosphodiesterase-4B (PDE4B). The resulting model showed a high correlation coefficient (r² = 0.872), indicating its robustness and predictive power. ej-chem.org

Another study on 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes developed a 2D-QSAR model to predict their inhibitory activity against xanthine (B1682287) oxidase, an enzyme implicated in cancer. researchgate.net

In-silico QSAR studies have also been performed on pyrazolone (B3327878) derivatives to correlate their computed molecular descriptors with antimicrobial activities. icapsr.com

These studies demonstrate that QSAR is a valuable tool for optimizing the biological activity of pyrazole-based compounds. A similar approach could be applied to derivatives of this compound to guide the design of more potent therapeutic agents.

Molecular Docking Simulations (if applicable to biological activity)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug design to understand the binding mode of a potential drug and to estimate its binding affinity.

Given the diverse biological roles of pyrazole derivatives, molecular docking has been extensively used to explore their therapeutic potential.

In the 2025 study of pyrazole-4-carbaldehyde derivatives, docking simulations were conducted against cyclooxygenase enzymes (COX-1 and COX-2) to predict their anti-inflammatory potential. kfupm.edu.sa

Docking of 3,5-dimethylpyrazole derivatives into the active site of PDE4B revealed key binding interactions responsible for their inhibitory activity. ej-chem.org

In a study of novel pyrazole-carboxamides, molecular docking was used to investigate their binding mechanisms as carbonic anhydrase inhibitors. nih.gov

These examples highlight how docking simulations can elucidate the molecular basis of a compound's biological activity. For this compound, docking could be used to screen it against various biological targets to identify potential therapeutic applications.

| Target Enzyme | Studied Pyrazole Derivative Type | Therapeutic Area | Reference |

| Phosphodiesterase-4B (PDE4B) | 3,5-dimethylpyrazole derivatives | Anti-inflammatory | ej-chem.org |

| Xanthine Oxidase (XO) | 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes | Anticancer | researchgate.net |

| Cyclooxygenase (COX-1/COX-2) | Pyrazole-4-carbaldehyde derivatives | Anti-inflammatory | kfupm.edu.sa |

| Carbonic Anhydrase (hCA I/II) | Pyrazole-carboxamides | Various (e.g., antiglaucoma) | nih.gov |

Applications in Advanced Chemical Synthesis

Precursor for Bioactive Molecules

The pyrazole (B372694) nucleus is a well-established pharmacophore, and 3,5-dimethyl-1H-pyrazole-4-carbaldehyde provides a convenient starting point for the elaboration of diverse bioactive compounds. umich.edunih.gov Its aldehyde functionality readily participates in various chemical transformations, allowing for the introduction of different pharmacologically relevant moieties.

Pharmaceutical Compounds (e.g., anti-inflammatory, anti-cancer agents)

Derivatives of this compound have shown significant promise as therapeutic agents. The pyrazole scaffold is a key component in numerous drugs, and modifications originating from this carbaldehyde have led to the discovery of potent anti-inflammatory and anti-cancer compounds. umich.edunih.gov

Research has demonstrated that pyrazole derivatives can exhibit anti-inflammatory properties. umich.edu For instance, certain pyrazole-based compounds have been investigated for their potential to act as COX-2 inhibitors. umich.edu In the realm of oncology, pyrazole derivatives synthesized from this carbaldehyde have been evaluated for their anti-cancer activities. umich.edunih.gov For example, some have been identified as potential PI3 kinase inhibitors, with one derivative showing excellent cytotoxicity against MCF7 breast cancer cells. nih.gov Other studies have explored pyrazole-containing compounds as potential inhibitors of enzymes like EGFR and VEGFR-2, which are crucial in cancer progression. nih.gov The aldehyde group can be a key site for creating complex heterocyclic systems with potential antitumor properties. ekb.eg

Table 1: Examples of Pharmaceutical Activity of this compound Derivatives

| Derivative Class | Therapeutic Target/Activity | Example Research Finding |

|---|---|---|

| Pyrazole Hybrids | PI3 Kinase Inhibition (Anti-breast cancer) | A derivative exhibited an IC50 of 0.25 μM against MCF7 cells. nih.gov |

| Selanyl-1H-pyrazoles | Dual EGFR and VEGFR-2 Inhibition | Compounds showed potent inhibition of HepG2 cancer cells. nih.gov |

| Pyrazolo[3,4-d]pyrimidines | EGFR Inhibition (Anti-cancer) | A derivative demonstrated potent cytotoxicity against A549 and HCT116 cell lines. nih.gov |

| Pyrazole Carbaldehydes | Xanthine (B1682287) Oxidase Inhibition (Anti-cancer) | Two derivatives emerged as potent XO inhibitors with IC50 values of 9.32 ± 0.45 µM and 10.03 ± 0.43 µM. nih.gov |

| Pyrazole-Indole Hybrids | Anticancer (Colon, Breast, Liver, Lung) | Two compounds showed excellent inhibition against the HepG2 cancer cell line with IC50 values of 6.1 ± 1.9 and 7.9 ± 1.9 μM. acs.org |

Agrochemicals (e.g., fungicides, herbicides)

The pyrazole moiety is also a critical component in the development of modern agrochemicals. chemimpex.com this compound serves as an intermediate in the synthesis of fungicides and herbicides, contributing to crop protection and improved agricultural yields. chemimpex.com Pyrazole-based compounds are known for their high efficiency, low toxicity, and broad-spectrum activity in pesticide research. researchgate.net

For instance, derivatives of pyrazole have been developed as potent herbicides. researchgate.net The structural diversity achievable from this compound allows for the fine-tuning of herbicidal activity against specific weeds while maintaining crop safety. frontiersin.org Furthermore, pyrazole derivatives have been explored for their antifungal properties, making them valuable in the formulation of agricultural products for pest control. chemimpex.com

Table 2: Applications of this compound in Agrochemicals

| Agrochemical Type | Target/Application | Example Research Finding |

|---|---|---|

| Fungicides | Crop protection | Pyrazole derivatives are used in the formulation of agricultural products for pest control due to their antifungal properties. chemimpex.com |

| Herbicides | Weed control | Pyrazole-containing compounds are widely used in the research and development of new pesticides. researchgate.net Quinclorac derivatives containing a pyrazole moiety have shown excellent inhibition of barnyard grass. frontiersin.org |

Ligand Chemistry and Coordination Compounds

The nitrogen atoms of the pyrazole ring in this compound and its derivatives make them excellent ligands for a variety of metal ions. This has led to extensive research in the field of coordination chemistry and catalysis.

Synthesis of Metal Complexes

This compound and its derivatives can be used to synthesize a wide range of metal complexes. The pyrazole nitrogen atoms can coordinate to metal centers, and the aldehyde group can be further modified to create multidentate ligands. researchgate.net These complexes have diverse structures and properties, depending on the metal ion and the specific ligand used. For example, silver(I) complexes with 3,5-dimethyl-4-nitropyrazole ligands have been shown to form supramolecular networks. researchgate.net

Role in Catalysis

The metal complexes derived from this compound can act as catalysts in various organic reactions. The pyrazole ligand can influence the steric and electronic environment of the metal center, thereby tuning its catalytic activity and selectivity. rsc.org For instance, pyrazole-based ligands are components of catalysts used in various chemical transformations.

Development of Novel Materials and Specialty Polymers

The reactivity of the aldehyde group in this compound allows for its incorporation into larger molecular architectures, leading to the development of novel materials and specialty polymers. The pyrazole unit can impart specific properties, such as thermal stability or photoresponsiveness, to the resulting materials. For example, the aldehyde group allows for the creation of diverse chemical entities for specific applications through further derivatization. chemimpex.com

Intermediate in the Synthesis of Organic Dyestuffs

The compound this compound serves as a versatile intermediate in the creation of more complex heterocyclic structures, some of which are explored for their properties as dyestuffs. The reactivity of the aldehyde group, in conjunction with the stable pyrazole core, allows for the construction of various molecular architectures, primarily through condensation reactions.

A principal pathway for utilizing pyrazole aldehydes in dye synthesis is the Knoevenagel condensation. This reaction involves the nucleophilic addition of a compound with an active methylene (B1212753) group to the aldehyde, followed by a dehydration reaction. The result is a new C=C bond, which effectively extends the conjugated π-system of the molecule, a fundamental requirement for a compound to absorb visible light and thus have color. While the general reactivity of pyrazole aldehydes in such condensations is well-established, specific, detailed research findings on dyes derived explicitly from this compound are not extensively documented in readily available literature.

Research on analogous compounds, such as N-aryl or N-alkyl substituted pyrazole-4-carbaldehydes, demonstrates the utility of this class of intermediates. For instance, the condensation of various 1-aryl-3-aryl-1H-pyrazole-4-carbaldehydes with active methylene compounds like malononitrile (B47326) or with acetophenone (B1666503) derivatives (in a Claisen-Schmidt condensation) leads to the formation of compounds with significant electronic conjugation, a key characteristic of organic dyes. umich.edursc.org Similarly, Schiff base derivatives, which can also be colored compounds, have been synthesized from the related 1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde by its reaction with various primary amines. researchgate.net

These examples with structurally similar pyrazole aldehydes underscore the potential of this compound as a building block for dyestuffs. The condensation reaction with a suitable coupling partner would yield a styryl or merocyanine-type dye, where the pyrazole ring acts as the electron-donor part of the chromophore. However, specific data on the resulting colors or absorption maxima for dyes synthesized directly from the unsubstituted this compound are not detailed in the reviewed scientific literature.

Biological and Pharmacological Investigations Focus on Mechanism and Sar

Antimicrobial Activities

Derivatives of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde have demonstrated significant potential as antimicrobial agents, exhibiting both antibacterial and antifungal efficacy. The core pyrazole (B372694) structure, often functionalized at the 4-carbaldehyde position, allows for the creation of diverse molecules with a broad spectrum of activity. researchgate.netnih.gov

Antibacterial Efficacy

The antibacterial properties of pyrazole derivatives have been extensively studied. For instance, a series of (3,5-dimethyl-1H-pyrazol-4-yl)-phenyldiazenes, synthesized by condensing hydrazine (B178648) hydrate (B1144303) with 3-phenylazo-pentane-2,4-dione, were screened for their activity against various bacteria. researchgate.net Notably, the derivative (3,5-dimethyl-1H-pyrazol-4-yl)-(4-chloro-phenyl)-diazene exhibited strong and selective activity against Escherichia coli, Bacillus cereus, and Proteus vulgaris. researchgate.net The presence of a chlorine atom on the phenyl ring appears to be a key determinant of this enhanced activity. researchgate.net

Further studies on new 3-aryl substituted pyrazole-4-carbaldehyde derivatives derived from galloyl hydrazide showed promising results. chemmethod.com When tested against two types of pathogenic bacteria, several of these compounds displayed excellent to good efficacy, with some showing activity comparable to the standard antibiotic ampicillin. chemmethod.com The Vilsmeier-Haack reaction is a common synthetic route to these 4-formylpyrazole derivatives. chemmethod.com

The mechanism of antibacterial action for pyrazole-based compounds is an area of active investigation. Some studies suggest that these compounds may exert their effects by inhibiting essential bacterial enzymes. For example, in silico molecular docking analysis of 1,4-dihydropyrano[2,3-c]pyrazoles, which can be synthesized from pyrazole precursors, indicated that a nitro-substituted derivative exhibited a strong binding affinity for the bacterial enzyme dihydrofolate reductase (DHFR). nih.gov This enzyme is crucial for bacterial DNA synthesis, and its inhibition can lead to bacterial cell death. nih.gov

| Compound/Derivative | Bacterial Strain(s) | Key Findings | Reference |

|---|---|---|---|

| (3,5-dimethyl-1H-pyrazol-4-yl)-(4-chloro-phenyl)-diazene | E. coli, B. cereus, P. vulgaris | Showed strong and selective activity. | researchgate.net |

| 3-Aryl substituted pyrazole-4-carbaldehyde derivatives from galloyl hydrazide | Pathogenic bacteria | Exhibited excellent to good efficacy, comparable to ampicillin. | chemmethod.com |

| 1,4-Dihydropyrano[2,3-c]pyrazoles (nitro-substituted) | In silico against DHFR | Demonstrated strong binding affinity to dihydrofolate reductase. | nih.gov |

Antifungal Efficacy

The antifungal potential of pyrazole derivatives is also well-documented. A series of novel pyrazole-4-carboxamides containing an ether group were designed and evaluated for their antifungal activities against five different fungi. nih.gov Several of these compounds exhibited excellent in vitro activity, particularly against Rhizoctonia solani. nih.gov The mechanism of action for some of these derivatives is believed to be the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. nih.gov

Fluorinated 4,5-dihydro-1H-pyrazole derivatives have also been investigated for their effects on phytopathogenic fungi. nih.govmdpi.com While their activity varied depending on the fungal species, certain derivatives showed notable inhibition against Sclerotinia sclerotiorum and F. culmorum. nih.govmdpi.com Molecular docking studies suggest that the antifungal activity of these compounds may be due to the inhibition of enzymes like proteinase K. nih.govmdpi.com

Furthermore, a study on novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives revealed that some compounds possessed broad-spectrum in vitro and in vivo antifungal activities. researchgate.net The mechanism of action against G. zeae was suggested to involve the disruption of the fungal cell membrane. researchgate.net Structure-activity relationship (SAR) analysis indicated that a phenyl group at the 1-position of the pyrazole ring was important for this activity. researchgate.net

| Compound/Derivative | Fungal Strain(s) | Key Findings | Mechanism of Action (if known) | Reference |

|---|---|---|---|---|

| Pyrazole-4-carboxamides with an ether group | R. solani and others | Excellent in vitro activity against R. solani. | Succinate dehydrogenase (SDH) inhibition. | nih.gov |

| Fluorinated 4,5-dihydro-1H-pyrazole derivatives | S. sclerotiorum, F. culmorum | Notable inhibition against specific phytopathogenic fungi. | Inhibition of proteinase K (proposed). | nih.govmdpi.com |

| 1-Substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamides | Broad-spectrum | Excellent in vitro and some in vivo activity. | Disruption of the fungal cell membrane. | researchgate.net |

Anti-inflammatory Properties

Pyrazole derivatives have emerged as a significant class of anti-inflammatory agents, with many exhibiting potent and selective inhibition of cyclooxygenase (COX) enzymes. rsc.orgnih.govtandfonline.comnih.gov The selective inhibition of COX-2 over COX-1 is a key strategy in developing anti-inflammatory drugs with reduced gastrointestinal side effects. nih.govtandfonline.com

COX-2 Inhibitor Activity

Numerous studies have focused on designing and synthesizing pyrazole-based compounds as selective COX-2 inhibitors. The structural features of the pyrazole ring allow for modifications that can enhance COX-2 selectivity. For instance, the presence of a sulfonamide or a similar group is often crucial for binding to the secondary pocket of the COX-2 active site. tandfonline.com

One study reported on novel pyrazole-based COX-2 inhibitors that also demonstrated potential as anticancer agents. nih.gov All synthesized compounds in this study selectively inhibited the COX-2 enzyme, with some exhibiting IC50 values in the nanomolar range. nih.govx-mol.com Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the COX-2 active site, often showing interactions with key amino acid residues like His90, Arg513, and Phe518. tandfonline.com

The hybridization of the pyrazole core with other pharmacophores, such as pyridazine (B1198779) or thymol (B1683141), has led to the development of dual inhibitors with enhanced anti-inflammatory profiles. rsc.orgtandfonline.com For example, new thymol–pyrazole hybrids were synthesized as dual COX-2/5-LOX inhibitors, showing potent in vitro and in vivo anti-inflammatory activity. tandfonline.com The structure-activity relationship studies revealed that substitutions on the pyrazole ring significantly influence the inhibitory activity and selectivity. tandfonline.com

| Compound/Derivative | IC50 (COX-2) | Selectivity Index (COX-2/COX-1) | Key Structural Features | Reference |

|---|---|---|---|---|

| Novel Pyrazole-based COX-2 inhibitors | 0.043-0.56 µM | High selectivity | Differently substituted pyrazole derivatives | nih.gov |

| Thymol–pyrazole hybrids | 0.043-0.068 µM | High (e.g., 316) | Hybrid of thymol and 1,5-disubstituted pyrazole | tandfonline.com |

| Pyrazole–pyridazine hybrids | 1.15-1.50 µM (for most active) | High | Hybrid of pyrazole and pyridazine pharmacophores | rsc.org |

Anticancer and Antitumor Activities

The anticancer potential of pyrazole derivatives is a rapidly growing area of research. nih.govnih.gov These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. nih.govnih.gov

Antiproliferative Effects on Cancer Cell Lines

Derivatives of this compound and other pyrazole-based compounds have demonstrated significant antiproliferative effects against a range of cancer cell lines. nih.gov For example, novel pyrazole-based COX-2 inhibitors were found to have potent cytotoxic effects against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. nih.gov The most potent of these compounds induced cell cycle arrest at the G1/S phase and promoted apoptosis. nih.gov

Another study reported on pyrazole carbaldehyde derivatives as potential PI3 kinase inhibitors for breast cancer treatment. nih.gov One derivative, in particular, showed excellent cytotoxicity against MCF7 cells with an IC50 value significantly lower than that of the standard drug doxorubicin. nih.gov

The antiproliferative activity of pyrazole derivatives is often linked to their ability to inhibit specific molecular targets. These can include receptor tyrosine kinases like EGFR and VEGFR-2, as well as other enzymes crucial for cancer cell growth and division. nih.gov The structure-activity relationship studies are crucial in this context, as they help in designing more potent and selective anticancer agents. nih.gov For instance, the substitution pattern on the pyrazole ring can significantly impact the compound's cytotoxicity and its selectivity for cancer cells over normal cells. nih.govnih.gov

| Compound/Derivative | Cancer Cell Line(s) | IC50 Values | Proposed Mechanism of Action | Reference |

|---|---|---|---|---|

| Novel Pyrazole-based COX-2 inhibitors | MCF-7, HT-29 | 2.85-23.99 µM (MCF-7), 2.12-69.37 µM (HT-29) | COX-2 inhibition, cell cycle arrest, apoptosis induction | nih.gov |

| Pyrazole carbaldehyde derivative (PI3 kinase inhibitor) | MCF-7 | 0.25 µM | PI3 kinase inhibition | nih.gov |

| 3,5-Diphenyl-1H-pyrazole (L2) | CFPAC-1 (pancreatic cancer) | 61.7 ± 4.9 µM | Cytotoxicity | researchgate.net |

| 3-(Trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 (breast cancer) | 81.48 ± 0.89 µM | Cytotoxicity | researchgate.net |

Antiparasitic Activities

Pyrazole derivatives have been identified as a promising class of antiparasitic agents. ekb.eg While direct studies on this compound are limited, research on structurally related pyrazole-based compounds demonstrates their potential against various parasites, including nematodes.

A study assessing pyrazole-5-carboxamide derivatives against the parasitic nematode Haemonchus contortus, a major pathogen in ruminants, identified compounds with significant inhibitory effects on larval motility and development. nih.gov Two compounds, a-15 and a-17, were particularly effective against both exsheathed third-stage (xL3) and fourth-stage (L4) larvae, with IC₅₀ values ranging from approximately 3.4 to 55.6 μM. nih.gov Investigation into their mechanism suggested that these compounds impair mitochondrial function by inhibiting the respiratory electron transport chain. nih.gov

Similarly, a series of benzopyrano[2,3-c]pyrazol-4(2H)-one derivatives were tested against the model nematode Caenorhabditis elegans. nih.gov Several of these compounds, which are structurally distinct but share the pyrazole core, effectively inhibited the development of the worms at low micromolar concentrations (1-3 µM), causing most larvae to fail to progress beyond the L1 stage. nih.gov Other research has also highlighted the anthelmintic potential of pyrazole derivatives against earthworms, which are often used as a model for intestinal roundworm parasites. ijprajournal.comrjptonline.org These findings collectively underscore the potential of the pyrazole scaffold as a basis for developing new anthelmintic drugs. ekb.egnih.gov

Antiviral Activities

The pyrazole nucleus is a key component in the development of novel antiviral agents. ekb.egnih.gov Derivatives synthesized from pyrazole-4-carbaldehydes have shown efficacy against a broad spectrum of viruses. researchgate.netnih.govrsc.org

For instance, a series of 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles, synthesized from 3-methyl-1,5-diphenyl-1H-pyrazole-4-carbaldehyde, were evaluated for their activity against Herpes Simplex Virus type-1 (HSV-1). researchgate.net Several of the resulting compounds, including isoxazole (B147169) and pyridine (B92270) derivatives, demonstrated potent antiviral activity, with some showing IC₅₀ values as low as 0.02 µM. researchgate.net In another study, pyrazole-hydrazone derivatives containing an isoxazole moiety were found to be effective against Tobacco Mosaic Virus (TMV). researchgate.net

The versatility of the pyrazole-4-carbaldehyde scaffold has been further demonstrated in the search for inhibitors of the Chikungunya virus (ChikV). A Schiff's base derived from 1,3-diphenyl-1H-pyrazole-4-carbaldehyde showed inhibitory activity against ChikV with an IC₅₀ value of 14.15 µM in a cytopathic effect reduction assay. researchgate.net Furthermore, derivatives of 5-chloro-4-formyl-3-methyl-1-phenylpyrazole have been synthesized and tested against Newcastle disease virus (NDV), a significant poultry pathogen. nih.gov A hydrazone derivative achieved 100% protection against NDV in embryonated chicken eggs. nih.gov More recently, pyrazole derivatives bearing a hydroxyquinoline scaffold have shown promising activity against several coronaviruses, including SARS-CoV-2 and MERS-CoV. rsc.org

Other Pharmacological Activities

Many pyrazole derivatives, including those based on the pyrazole-4-carbaldehyde structure, have been investigated for their antioxidant properties. oaijse.com The antioxidant capacity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom and neutralize the free radical. oaijse.commdpi.comresearchgate.net

A study of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives showed significant radical scavenging potential. researchgate.net One derivative, in particular, exhibited 96.64% inhibition at a concentration of 80 mg/mL. researchgate.net The antioxidant activity is influenced by the substituents on the pyrazole and associated phenyl rings. The introduction of electron-donating groups can enhance the electron-donating capacity of the molecule, thereby increasing its antioxidant effect. nih.gov The ability of these compounds to act as free radical scavengers highlights their potential in mitigating oxidative stress-related conditions. mdpi.com

| Compound Structure/Series | Assay | Activity Metric | Result | Reference |

|---|---|---|---|---|

| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives | DPPH Radical Scavenging | % Inhibition | Up to 96.64% at 80 mg/mL | researchgate.net |

| 1,3-Diaryl-1H-pyrrazol-4-carbaldehydes | DPPH Radical Scavenging | Exhibited significant antioxidant potential compared to ascorbic acid | oaijse.com | |

| Bipyrazole derivatives | DPPH Radical Scavenging | % Scavenging | 19% at 10⁻⁴ M | nih.gov |

The pyrazole structure is a key feature in the design of inhibitors for specific enzymes involved in physiological signaling pathways. Notably, pyrazole derivatives have been extensively studied as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide. nih.govmdpi.com FAAH inhibitors are sought after for their potential analgesic and anti-inflammatory effects. mdpi.com By blocking FAAH, these compounds increase the endogenous levels of fatty acid amides, which can modulate pain and inflammation. mdpi.com

In addition to FAAH, N-acylethanolamine-hydrolyzing acid amidase (NAAA) is another key enzyme in the regulation of N-acylethanolamines, such as the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). researchgate.netnih.govfrontiersin.org Inhibition of NAAA is a therapeutic strategy for controlling inflammation and pain. researchgate.netfrontiersin.org While many pyrazole-based FAAH inhibitors have been developed, research into specific NAAA inhibitors with this scaffold is an active area. The dual inhibition of both FAAH and NAAA is also being explored as a potential therapeutic approach. nih.gov There is currently limited specific information on the inhibition of adenylyl cyclase (AC) by this compound derivatives.

| Compound/Series | Target Enzyme | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Pyrazole phenylcyclohexylcarbamate derivatives | Human recombinant FAAH (hrFAAH) | IC₅₀ | As low as 11 nM for compound 22 | nih.gov |

| General Pyrazole Derivatives | FAAH | Inhibition leads to antinociceptive effects | mdpi.com | |

| General Pyrazole Derivatives | NAAA | Inhibition produces analgesic and anti-inflammatory effects | researchgate.netfrontiersin.org |

Tuberculosis remains a major global health threat, and there is a continuous need for new therapeutic agents. Pyrazole-containing compounds have emerged as a promising class of antitubercular agents, with some derivatives showing potent activity against Mycobacterium tuberculosis. mdpi.comnih.govresearchgate.net

Several studies have synthesized and evaluated pyrazoline derivatives, which can be derived from pyrazole-4-carbaldehydes, for their antimycobacterial effects. In one such study, a series of pyrazoline derivatives were tested against M. tuberculosis H37Ra. mdpi.com The most potent compound exhibited a Minimum Inhibitory Concentration (MIC) of 17 µM. mdpi.com Other derivatives in the same series showed moderate activity with MIC values ranging from 60 µM to 140 µM. mdpi.com The hybridization of the pyrazole core with other heterocyclic rings, such as 1,3,4-oxadiazole, has also yielded compounds with significant antitubercular activity, with some showing MIC values as low as 4 µg/mL against pyrazinamide-resistant strains. mdpi.com

| Compound Series | Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Pyrazoline derivative 4a | M. tuberculosis H37Ra | MIC | 17 µM | mdpi.com |

| Pyrazoline derivatives 5a, 5c-5g | M. tuberculosis H37Ra | MIC | 60-140 µM | mdpi.com |

| 1,3,4-Oxadiazole-hydrazone hybrids | Pyrazinamide-resistant M. tuberculosis | MIC | 4 µg/mL | mdpi.com |

| 1,3-Disubstituted pyrazole derivatives (4c, 6b) | M. tuberculosis H37Ra | MIC | 5.34 and 5.04 μg/mL | nih.gov |

Structure-Activity Relationships (SAR)

The biological activity of pyrazole-4-carbaldehyde derivatives is highly dependent on the nature and position of various substituents on the pyrazole ring and any attached aromatic systems. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. researchgate.netkfupm.edu.sa

In the context of antitubercular activity, it has been observed that the presence of a hydroxylphenyl group is beneficial for activity. mdpi.com Conversely, substitutions with a methoxy (B1213986) (OCH₃) group on the phenyl ring of pyrazoline analogues have been reported to diminish antitubercular efficacy. mdpi.com For antiviral agents derived from 3-methyl-1,5-diphenyl-1H-pyrazole-4-carbaldehyde, the specific heterocyclic ring formed from the carbaldehyde group (e.g., isoxazoline, pyrimidine, pyridine) and the substituents on it are critical determinants of potency against HSV-1. researchgate.net

Regarding antioxidant activity, the presence of electron-donating groups on the phenyl rings attached to the pyrazole core generally increases the compound's capacity to scavenge free radicals. oaijse.com For FAAH inhibitors, modifications to the carbamoyl (B1232498) moiety and the substituents on the phenyl ring of pyrazole phenylcyclohexylcarbamates have led to compounds with low nanomolar inhibitory concentrations and high selectivity over related enzymes like monoacylglycerol lipase (B570770) (MAGL). nih.gov These SAR insights are invaluable for the rational design of new, more effective pyrazole-based therapeutic agents. nih.govresearchgate.net

Impact of Substituents on Biological Potency

The biological potency of derivatives based on the pyrazole scaffold is highly dependent on the nature and position of substituents. Research has shown that even minor alterations can lead to significant changes in activity, for instance, in antimicrobial and anti-inflammatory applications.

The introduction of an azo group and chloro-substituents to 3,5-dimethyl pyrazole derivatives has been shown to result in notable antibacterial activity against E. coli and S. aureus. jocpr.com Specifically, certain compounds with these features demonstrated a greater zone of inhibition than the reference drug, ciprofloxacin. jocpr.com Further studies on 1H-pyrazolyl derivatives have identified compounds with significant anti-inflammatory activity, comparable to indomethacin, and appreciable antibacterial activity, particularly against S. aureus. nih.gov

In the context of anti-biofilm agents targeting Pseudomonas aeruginosa, SAR studies on 4-arylazo-3,5-diamino-1H-pyrazoles revealed that substitutions on the aryl ring are critical for activity. nih.gov A key finding was that a 2-fluoro substitution on the phenyl ring resulted in a potent anti-biofilm compound. nih.gov The electronic properties of the entire molecule, which are a hybrid of the phenyl-azo and pyrazole systems, are modified by these substitutions, thereby affecting biological function. nih.gov

The table below summarizes the impact of various substituents on the biological activity of pyrazole derivatives.

| Base Scaffold | Substituent/Modification | Resulting Biological Activity | Reference |

| 3,5-dimethyl pyrazole | Azo group with chloro-substituents on the phenyl ring | Remarkable antibacterial activity against E. coli and S. aureus | jocpr.com |

| 1H-pyrazolyl derivatives | Varied substitutions | Anti-inflammatory activity comparable to indomethacin; antibacterial activity against S. aureus | nih.gov |

| 4-arylazo-3,5-diamino-1H-pyrazole | 2-Fluoro substitution on the aryl ring | Potent anti-biofilm activity against Pseudomonas aeruginosa | nih.gov |

| Pyrazole-4-carbaldehyde | Condensation with hydrazides, (thio)semicarbazides | Pronounced antimicrobial effect on S. aureus, E. coli, and Candida species | biointerfaceresearch.com |

| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Claisen–Schmidt condensation with 1-(2,4-dimethoxy-phenyl)-ethanone | Promising IL-6 inhibitory activity (anti-inflammatory) | nih.gov |

Role of Pyrazole Ring Modifications in Activity

Modifications to the pyrazole ring itself, including its substitution pattern and heteroannulation, play a pivotal role in determining the pharmacological profile of the resulting compounds. The pyrazole ring is considered a privileged scaffold in medicinal chemistry due to its presence in numerous established drugs with diverse therapeutic actions. nih.govmdpi.com

The Vilsmeier-Haack reaction is a key method for synthesizing pyrazole-4-carbaldehydes from corresponding hydrazones, which can then be further modified. researchgate.netumich.edu For instance, formylation of 3,5-dimethyl-1H-pyrazoles with alkyl groups at the N1 position yields the corresponding 4-formyl derivatives. umich.edu However, the unsubstituted 3,5-dimethyl-1H-pyrazole (where R=H) does not undergo formylation at the 4-position under similar conditions because electrophilic substitution occurs at a nitrogen atom instead. umich.edu This highlights how the substitution on the pyrazole nitrogen dictates the course of further modifications and, consequently, the final structure and activity.

Studies on meprin inhibitors have systematically explored 3,4,5-substituted pyrazoles. nih.gov By varying the aryl moieties at positions 3 and 5, researchers have been able to modulate the inhibitory potency and selectivity against meprin α and β. nih.gov This demonstrates that the substitution pattern directly on the pyrazole ring is a critical determinant of biological activity. The synthesis of these derivatives often starts from precursors like 3-benzoyl propionic acid derivatives, which are then cyclized to form the pyrazole core. nih.gov

Further research into pyrazole derivatives has shown that the presence of exocyclic functional fragments like C=C and C=N bonds, introduced via the carbaldehyde group, has a significant impact on bioactivity. biointerfaceresearch.com This has led to the identification of effective anticancer, antibacterial, and anti-inflammatory agents. biointerfaceresearch.com